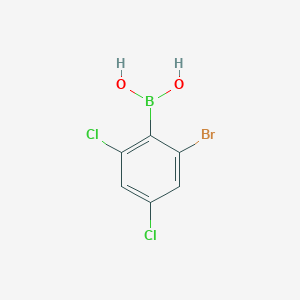

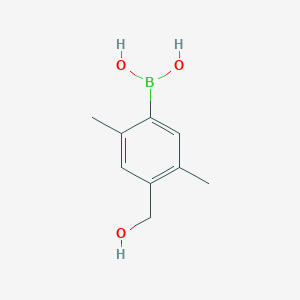

2,5-Dimethyl-4-hydroxymethylphenylboronic acid

説明

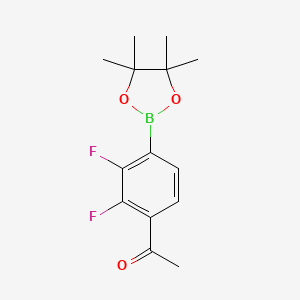

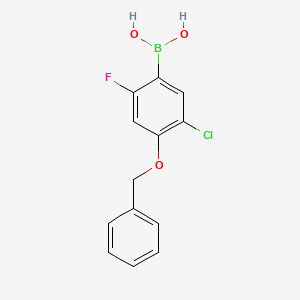

2,5-Dimethyl-4-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The IUPAC name for this compound is (4-(hydroxymethyl)-2,5-dimethylphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-4-hydroxymethylphenylboronic acid is 1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .科学的研究の応用

Asymmetric Catalytic Reactions : Chiral hydroxyl monophosphane, synthesized from D-mannitol, showed significant rate acceleration in the Baylis-Hillman reaction when used as a catalyst. Rhodium complexes with chiral bisphospholanes, derived from similar compounds, were highly enantioselective catalysts for the asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).

Synthesis of Nucleoside Phosphoramidate Prodrugs : Phenylboronic acid was used as an effective transient means to protect the 2′,3′-hydroxyls of 2′-C-methylcytidine in the synthesis of a nucleotide prodrug inhibitor of hepatitis C virus NS5B polymerase. This methodology improved overall yield and reduced the number of isolations required (Mayes et al., 2014).

Formation of Tetraarylpentaborates : The reaction of arylboronic acids, like (4-methoxyphenyl)boronic acid, with an aryloxorhodium complex resulted in the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have potential applications in chemical synthesis and catalysis (Nishihara et al., 2002).

Bioorthogonal Coupling Reactions : Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution resulted in a single, stable product, suitable for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).

Synthesis of Silicon-Containing Drugs : 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids were synthesized as potential building blocks for the synthesis of silicon-containing drugs, showcasing the versatility of boronic acid derivatives in medicinal chemistry (Troegel et al., 2009).

Catalytic Performance in Suzuki Reactions : The performance of phosphite- and phosphinite-based palladium catalysts in the Suzuki reaction was studied, demonstrating the role of ligand transformations, such as orthometalation, on catalytic activity (Bedford et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

特性

IUPAC Name |

[4-(hydroxymethyl)-2,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMWQHUNHJUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)CO)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204711 | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-hydroxymethylphenylboronic acid | |

CAS RN |

2121513-81-1 | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。